molecular formula C9H12N2O2S B1361289 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine CAS No. 247225-29-2

2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine

Cat. No. B1361289
M. Wt: 212.27 g/mol
InChI Key: MULFLAMWNBZYLU-UHFFFAOYSA-N
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Description

2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine is a chemical compound with the CAS Number: 247225-29-2 . Its molecular weight is 212.27 and its molecular formula is C9H12N2O2S . The IUPAC name for this compound is 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanoic acid .


Molecular Structure Analysis

The InChI code for 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine is 1S/C9H12N2O2S/c1-6-5-7(2)11-9(10-6)14-4-3-8(12)13/h5H,3-4H2,1-2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Material Development

4,6-Dimethylpyrimidines, including derivatives such as 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine, are key in synthesizing novel materials. For instance, they are utilized in the synthesis of novel semiconducting polymers through aldol condensation reactions, which are significant in the development of electronic and photonic materials (Gunathilake et al., 2013).

Chemical Structure and Characterization

The study of the crystal structure and theoretical calculations of derivatives of 4,6-dimethylpyrimidine is crucial in understanding their chemical properties. This includes the investigation of their crystallization, symmetry, and theoretical modeling using various computational methods (Ren et al., 2006).

Biochemical Research

In the field of biochemistry, 4,6-dimethylpyrimidine derivatives play a role in the synthesis of biologically active compounds. Their intermediate products are essential in developing various pharmaceuticals and biochemical substances (Le, 2014).

Molecular Interactions and Crystallography

Understanding molecular interactions and crystalline structures is another application. Studies focus on hydrogen bonding, tautomerism, and disorder in crystals involving dimethylpyrimidine, which are vital for designing drugs and understanding molecular recognition processes in biology and medicine (Rajam et al., 2017).

Supramolecular Chemistry

4,6-Dimethylpyrimidine derivatives are used in designing cocrystals involving carboxylic acids. This area explores the hydrogen bonding between the pyrimidine unit and carboxylic acids, contributing significantly to the field of supramolecular chemistry and crystal engineering (Rajam et al., 2018).

Polymer Chemistry

These compounds also find applications in polymer chemistry, particularly in the synthesis and characterization of adducts and polymers. The study of their hydrogen bonding and molecular arrangements can lead to the development of new materials with specific properties (Seth & Sur, 1995).

Synthetic Organic Chemistry

Further, they are integral in synthetic organic chemistry for exploring various reactions and creating compounds with potential biological activities. This includes the synthesis of Biginelli-compounds and their derivatives, which can lead to new therapeutic agents (Kappe & Roschger, 1989).

DNA Interaction Studies

These compounds are also used in studying DNA interactions. Synthesizing derivatives and analyzing their interaction with DNA through various techniques is crucial for understanding genetic processes and developing gene-targeted therapies (Atay et al., 2018).

Analytical Chemistry

In analytical chemistry, studies involve understanding the hydration and proton NMR spectra of dimethylpyrimidine derivatives. This knowledge is essential for developing new analytical methods and understanding chemical processes at the molecular level (Kress, 1994).

Photochemistry and Electrochemistry

Exploring the photochemistry and electrochemistry of 2-thiopyrimidine derivatives, including 4,6-dimethylpyrimidine, is critical for understanding photodissociation and reduction processes. This research can lead to new insights in fields like solar energy and materials science (Wrona et al., 1975).

Safety And Hazards

The safety information available indicates that 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-6-5-7(2)11-9(10-6)14-4-3-8(12)13/h5H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULFLAMWNBZYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350173
Record name 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine

CAS RN

247225-29-2
Record name 3-[(4,6-Dimethyl-2-pyrimidinyl)thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247225-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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